1,2,4-Methenopentalene-5-carboxaldehyde, octahydro-, (1alpha,2alpha,3abeta,4alpha,5alpha,6aalpha,7R* 1,2,4-Methenopentalene-5-carboxaldehyde, octahydro-, (1alpha,2alpha,3abeta,4alpha,5alpha,6aalpha,7R*
Brand Name: Vulcanchem
CAS No.: 171965-34-7
VCID: VC0062631
InChI: InChI=1S/C10H12O/c11-3-4-1-5-6-2-7-9(5)10(7)8(4)6/h3-10H,1-2H2/t4-,5-,6-,7+,8+,9-,10-/m0/s1
SMILES: C1C(C2C3C1C4C2C4C3)C=O
Molecular Formula: C10H12O
Molecular Weight: 148.205

1,2,4-Methenopentalene-5-carboxaldehyde, octahydro-, (1alpha,2alpha,3abeta,4alpha,5alpha,6aalpha,7R*

CAS No.: 171965-34-7

Main Products

VCID: VC0062631

Molecular Formula: C10H12O

Molecular Weight: 148.205

1,2,4-Methenopentalene-5-carboxaldehyde, octahydro-, (1alpha,2alpha,3abeta,4alpha,5alpha,6aalpha,7R* - 171965-34-7

CAS No. 171965-34-7
Product Name 1,2,4-Methenopentalene-5-carboxaldehyde, octahydro-, (1alpha,2alpha,3abeta,4alpha,5alpha,6aalpha,7R*
Molecular Formula C10H12O
Molecular Weight 148.205
Standard InChI InChI=1S/C10H12O/c11-3-4-1-5-6-2-7-9(5)10(7)8(4)6/h3-10H,1-2H2/t4-,5-,6-,7+,8+,9-,10-/m0/s1
Standard InChIKey MPCATLQUGGEYFO-OTWJITEUSA-N
SMILES C1C(C2C3C1C4C2C4C3)C=O
Synonyms 1,2,4-Methenopentalene-5-carboxaldehyde, octahydro-, (1alpha,2alpha,3abeta,4alpha,5alpha,6aalpha,7R*)- (9CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator